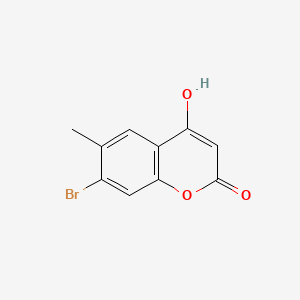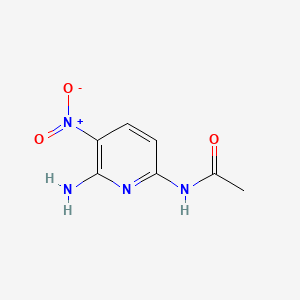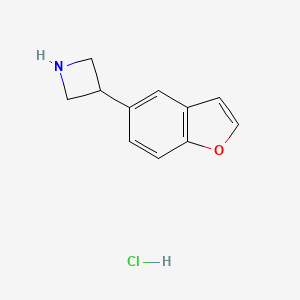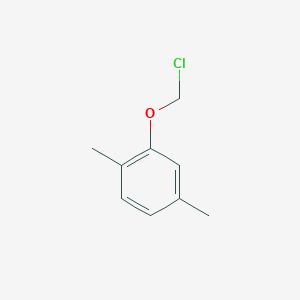
4-(6-Fluoro-2-pyridyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Fluoro-2-pyridyl)thiazol-2-amine is a heterocyclic compound with the molecular formula C8H6FN3S and a molecular weight of 195.22 g/mol This compound features a thiazole ring fused with a pyridine ring, with a fluorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 6-fluoropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the fluoropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Fluoro-2-pyridyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(6-Fluoro-2-pyridyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and pathways.
Mecanismo De Acción
The mechanism of action of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)thiazol-2-amine: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Aminothiazole: The core structure without the pyridine and fluorine substituents.
6-Fluoropyridine: The pyridine ring with a fluorine substituent but without the thiazole ring.
Uniqueness
4-(6-Fluoro-2-pyridyl)thiazol-2-amine is unique due to the presence of both the thiazole and pyridine rings, along with the fluorine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H6FN3S |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
4-(6-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |
Clave InChI |
BFAWGHAEPWVHLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)F)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


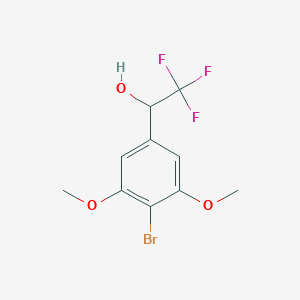
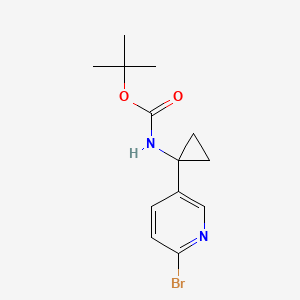

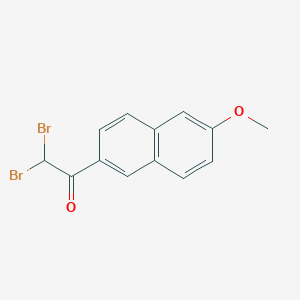
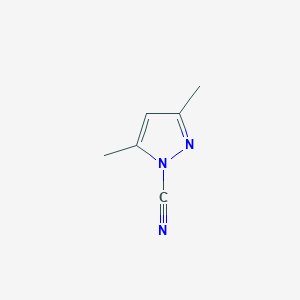

![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
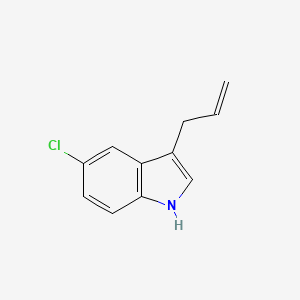
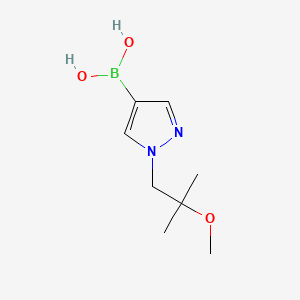
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
